Reduced Hydrogen‑Bond Donor Count vs. 4‑Amino‑N‑(oxazol‑2‑yl)benzenesulfonamide
N-(1,3-Oxazol-2-yl)benzenesulfonamide possesses only one hydrogen‑bond donor (the sulfonamide NH), whereas the 4‑amino analog (CAS 17103‑51‑4) bears an additional aryl‑NH₂ group, giving two donors. This difference is critical because the number of hydrogen‑bond donors is a key determinant of passive membrane permeability and oral bioavailability in the Ro5 framework [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 4-Amino-N-(1,3-oxazol-2-yl)benzenesulfonamide: 2 |
| Quantified Difference | 1 fewer H-bond donor |
| Conditions | Calculated from SMILES; experimental logP and PSA data corroborate the trend. |
Why This Matters
A lower H‑bond donor count correlates with improved passive membrane permeability, making the unsubstituted scaffold a superior starting point for CNS‑penetrant or orally bioavailable lead candidates.
- [1] BaseChem. Computed properties for N-(1,3-oxazol-2-yl)benzenesulfonamide and 4-amino analog. Available at: https://basechem.org View Source
